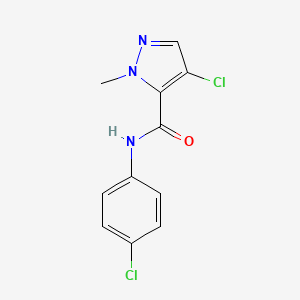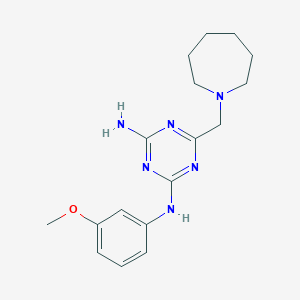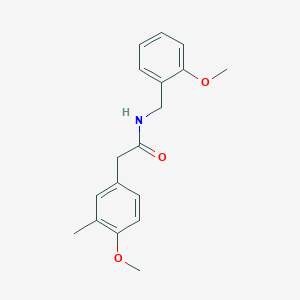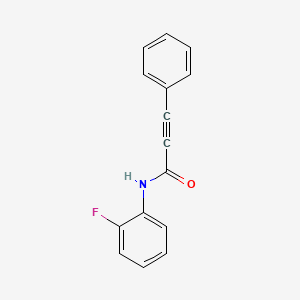![molecular formula C17H18N4O2 B5312081 N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)
N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to have anti-tumor activity in several different types of cancer cells, including breast, ovarian, and lung cancer cells. In neuroscience, N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to have a protective effect on the heart, reducing the risk of heart failure and other cardiovascular complications.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves the inhibition of several different enzymes and signaling pathways that are involved in cell proliferation, survival, and migration. N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to inhibit the activity of several different protein kinases, including AKT, ERK, and JNK, which are involved in a variety of cellular processes. N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has also been shown to inhibit the activity of several different transcription factors, including NF-κB and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and cardiovascular protection. In cancer cells, N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In the brain, N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to protect against the toxic effects of amyloid-beta and other neurotoxic substances, reducing the risk of neurodegenerative diseases. In the cardiovascular system, N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to protect against oxidative stress and inflammation, reducing the risk of heart failure and other cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea in lab experiments is its well-documented mechanism of action and its ability to inhibit multiple signaling pathways and enzymes. This makes N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea a valuable tool for studying the role of these pathways and enzymes in various cellular processes. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea in lab experiments is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. One area of particular interest is the potential use of N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, as well as its long-term effects on cellular processes and overall health.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenol with 2-bromoethylpyrazolo[1,5-a]pyridine. This reaction produces an intermediate product that is then treated with urea to yield N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been well-documented in the literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-6-7-16(23-2)14(9-12)20-17(22)18-10-13-11-19-21-8-4-3-5-15(13)21/h3-9,11H,10H2,1-2H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCMTKOXYGWCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5312001.png)

![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)

![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)